N-methyl-2-pyrrolinone
Description
N-Methyl-2-pyrrolinone (NMP), also known as 1-methyl-2-pyrrolidinone or N-methylpyrrolidone, is a polar aprotic solvent with the chemical formula C₅H₉NO and CAS number 872-50-4 . It is a clear, colorless liquid with a distinctive fish-like odor and a density of 0.8700 g/cm³ . NMP is widely used in industrial and research settings due to its high solvency power, thermal stability (boiling point ~202°C), and miscibility with water and organic solvents . Key applications include its use as a reaction medium in polymer synthesis, pharmaceutical manufacturing, and electronics cleaning .
Properties
Molecular Formula |
C5H7NO |
|---|---|
Molecular Weight |
97.12 g/mol |
IUPAC Name |
1-methyl-2H-pyrrol-3-one |
InChI |
InChI=1S/C5H7NO/c1-6-3-2-5(7)4-6/h2-3H,4H2,1H3 |
InChI Key |
OFKCMFHRODHIGA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)C=C1 |
Origin of Product |
United States |
Scientific Research Applications
Solubilization and Drug Delivery
NMP is widely recognized for its ability to solubilize a variety of pharmaceutical compounds, making it an essential excipient in drug formulation. Its unique physicochemical properties allow it to enhance the solubility and bioavailability of poorly water-soluble drugs. Studies have shown that NMP can act as a penetration enhancer, improving drug absorption through biological membranes .
Table 1: Comparison of Solubilization Efficacy of NMP with Other Solvents
| Solvent | Solubilization Efficacy | Toxicity Profile |
|---|---|---|
| N-Methyl-2-pyrrolidone | High | Low |
| Dimethyl sulfoxide (DMSO) | Moderate | Moderate |
| Ethanol | Low | Low |
Anti-inflammatory Properties
Recent research has identified NMP as a bioactive compound with anti-inflammatory effects. In vivo studies demonstrated that NMP enhances the expression of KLF2, a transcription factor associated with reduced inflammation in endothelial cells. This mechanism suggests potential therapeutic applications for NMP in treating inflammatory diseases such as atherosclerosis .
Case Study: Atherosclerosis Treatment
- Objective : To evaluate the efficacy of NMP in reducing inflammation in atherosclerosis models.
- Results : Mice treated with NMP showed decreased monocyte adhesion and reduced levels of inflammatory cytokines compared to control groups, indicating its potential as an adjunct therapy in vascular diseases .
Chemical Synthesis
NMP is utilized as a solvent in various chemical reactions, particularly in the synthesis of polymers and other complex organic compounds. Its ability to dissolve both polar and nonpolar substances makes it ideal for reactions requiring diverse reactants.
Table 2: Industrial Uses of NMP
| Application | Description |
|---|---|
| Polymer Production | Used as a solvent for polymerization processes |
| Paints and Coatings | Acts as a solvent for resins and coatings |
| Electronics | Employed in the production of electronic components |
Nanomaterials Dispersions
NMP is effective in maintaining the dispersion of nanomaterials, which is crucial for applications in electronics and materials science. Its solvent properties help stabilize nanoparticles, enhancing their performance in various applications .
Toxicity and Safety Profile
While NMP is generally regarded as safe when used within established guidelines, studies have indicated potential reproductive toxicity at high exposure levels. Long-term studies have shown no significant carcinogenic effects; however, caution is advised regarding occupational exposure .
Table 3: Summary of Toxicity Studies on NMP
Comparison with Similar Compounds
Physicochemical Properties
Key Findings :
Preparation Methods
Reaction Mechanism and Process Overview
The predominant industrial method involves a two-step reaction between γ-butyrolactone (GBL) and methylamine (MMA) under elevated temperature and pressure. The first step forms N-methyl-γ-hydroxybutanamide via nucleophilic attack of methylamine on GBL, followed by intramolecular cyclization and dehydration to yield NMP.
Reaction Equations:
Industrial Process Optimization
-
Temperature and Pressure: Reactions occur at 240–285°C and 5.0–8.0 MPa.
-
Methylamine Excess: A molar ratio of 1.5–1.8 (MMA:GBL) ensures complete GBL conversion, simplifying distillation.
-
Catalyst-Free Operation: BASF’s process avoids catalysts, relying on thermal activation.
Table 1: Key Parameters for GBL-Based NMP Synthesis
γ-Butyrolactone Production Methods
GBL, the critical intermediate, is synthesized via:
-
Dehydrogenation of 1,4-Butanediol (BDO): Catalyzed by copper-zinc oxides at 200–250°C.
-
Hydrogenation of Maleic Anhydride: Mitsubishi’s method using palladium catalysts.
Alternative Route: Diammonium Succinate (DAS) and Methanol
Multistep Process for Renewable NMP
A novel pathway developed by PNNL converts bio-based DAS into NMP through four stages:
-
Thermal Ammonia Removal: DAS is heated to release ammonia, forming succinic acid.
-
Methanol Reaction: Succinic acid reacts with methanol to produce N-methyl succinimide (NMS) .
-
Distillation: NMS is purified via fractional distillation.
-
Catalytic Hydrogenation: NMS is hydrogenated to NMP using Rhodium catalysts (99% selectivity).
Advantages:
-
Utilizes renewable feedstocks (e.g., fermented succinate).
Table 2: DAS-to-NMP Hydrogenation Conditions
| Parameter | Value |
|---|---|
| Catalyst | Rhodium on Alumina |
| Temperature | 150–200°C |
| Pressure | 3.0–5.0 MPa H₂ |
| NMS Conversion | >99% |
Catalytic Hydrogenation of N-Methylsuccinimide
Process Description
Partial hydrogenation of N-methylsuccinimide over nickel or palladium catalysts offers a less common but efficient route. This method is advantageous for integrating with maleic anhydride-derived feedstocks.
Reaction Equation:
Performance Metrics
-
Catalyst Efficiency: Nickel catalysts achieve 85–90% yield at 180°C and 4.0 MPa.
-
Byproducts: 2-Pyrrolidone forms at higher water concentrations, requiring precise moisture control.
Acrylonitrile-Based Synthesis
Two-Step Hydrolysis and Methylation
Acrylonitrile reacts with methylamine to form β-methylaminopropionitrile , which undergoes hydrolysis and cyclization to NMP.
Reaction Pathway:
-
-
Hydrolysis and cyclization at pH 10–12 yields NMP.
Challenges:
-
Requires stringent pH control to avoid side reactions.
Industrial Challenges and Mitigation Strategies
Separation Difficulties
NMP and GBL have similar boiling points (202°C vs. 206°C), necessitating:
-
Reactive Distillation: Integration of reaction and separation units.
-
Steam Stripping: Removes residual MMA and water before fractional distillation.
Comparative Analysis of Preparation Methods
Table 3: Method Comparison for NMP Synthesis
| Method | Yield | Cost | Scalability | Sustainability |
|---|---|---|---|---|
| GBL + MMA | 99% | Low | High | Moderate (fossil-based GBL) |
| DAS + Methanol | 95% | Medium | Moderate | High (bio-based DAS) |
| N-Methylsuccinimide H₂ | 90% | High | Low | Low |
| Acrylonitrile Route | 75% | Medium | Low | Moderate |
Q & A
Q. What validated analytical methods are recommended for quantifying NMP in laboratory environments?
The National Institute for Occupational Safety and Health (NIOSH) Method 1302 provides a gas chromatography (GC) protocol using nitrogen-phosphorous or flame ionization detectors. Key steps include sample desorption with 5% methanol in methylene chloride, calibration with reagent-grade NMP, and validation via peak area integration. Special precautions are required due to NMP’s irritant and teratogenic properties .
Q. What safety protocols should be prioritized when handling NMP in synthetic chemistry workflows?
NMP is classified as a Substance of Very High Concern (SVHC) under EU REACH regulations due to reproductive toxicity. Researchers must use fume hoods, wear nitrile gloves, and avoid skin contact. Waste disposal should comply with EPA risk evaluation guidelines, which emphasize medium confidence in exposure models for lab-scale volumes .
Q. How does NMP’s solubility profile influence its utility as a solvent in polymer synthesis?
NMP’s high polarity (dielectric constant ~32) and aprotic nature make it ideal for dissolving polar polymers like polyimides and polyaramids. Its low volatility (boiling point: 202°C) allows for high-temperature reactions, though residual solvent removal requires vacuum distillation or azeotropic methods .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in NMP’s toxicity data across preclinical studies?
Molecular dynamics simulations and quantitative structure-activity relationship (QSAR) models can predict NMP’s metabolite interactions (e.g., 5-hydroxy-NMP). Discrepancies in teratogenicity thresholds (e.g., EPA vs. REACH) may arise from species-specific metabolic pathways, which can be clarified using in vitro hepatocyte assays coupled with physiologically based pharmacokinetic (PBPK) modeling .
Q. What experimental design considerations are critical for using NMP in peptide-mimetic drug delivery systems?
NMP’s role in synthesizing polypyrrolinone scaffolds requires strict control over backbone conformation via stereogenic monomers and intramolecular hydrogen bonding. For β-strand mimetics, iterative solid-phase synthesis with NMP as a swelling solvent for resin substrates (e.g., Wang resin) is recommended. Purity must be validated via GC to avoid side reactions .
Q. How can researchers optimize NMP replacement in green chemistry without compromising reaction efficiency?
Cyclic carbonate solvents (e.g., propylene carbonate) or ionic liquids (e.g., [BMIM][BF₄]) are potential substitutes. A tiered approach includes:
Q. What statistical methods are appropriate for analyzing dose-dependent neurotoxicity of NMP in rodent models?
Longitudinal dose-response studies should apply mixed-effects models to account for inter-individual variability. Neurobehavioral data (e.g., Morris water maze) require non-parametric tests (e.g., Kruskal-Wallis) if normality assumptions are violated. EPA guidelines recommend Bayesian hierarchical models for integrating historical control data .
Methodological Guidance
- Data Contradiction Analysis : When conflicting toxicity data arise, cross-validate using orthogonal assays (e.g., transcriptomics for oxidative stress markers and traditional histopathology) .
- Experimental Replication : Follow NIH preclinical guidelines, including blinding, randomization, and power analysis, to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
